

Spectroscopic and Synthetic Insights into 4-Bromo-2-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-hydroxypyridine**

Cat. No.: **B129990**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-2-hydroxypyridine**, a key intermediate in the synthesis of therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of its spectral data (NMR, IR, MS), experimental protocols, and its role in synthetic pathways.

Spectroscopic Data Analysis

4-Bromo-2-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 4-bromo-2(1H)-pyridone. This equilibrium is a crucial factor influencing its spectroscopic characteristics. The data presented below corresponds to the predominant tautomer under standard analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of complete, experimentally verified NMR data for **4-Bromo-2-hydroxypyridine** in public databases, the following tables are based on analysis of closely related structures and spectral prediction.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	N-H
~7.3	d	1H	H-6
~6.8	d	1H	H-3
~6.5	dd	1H	H-5

^{13}C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~165	C-2
~140	C-6
~125	C-4
~120	C-5
~105	C-3

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-hydroxypyridine** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad	O-H / N-H stretch
~1650	Strong	C=O stretch (pyridone form)
~1600, ~1470	Medium-Strong	C=C and C=N stretching
~830	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

m/z	Relative Intensity (%)	Assignment
173/175	~100 / ~98	[M] ⁺ (Molecular ion peak with ⁷⁹ Br/ ⁸¹ Br isotopes)

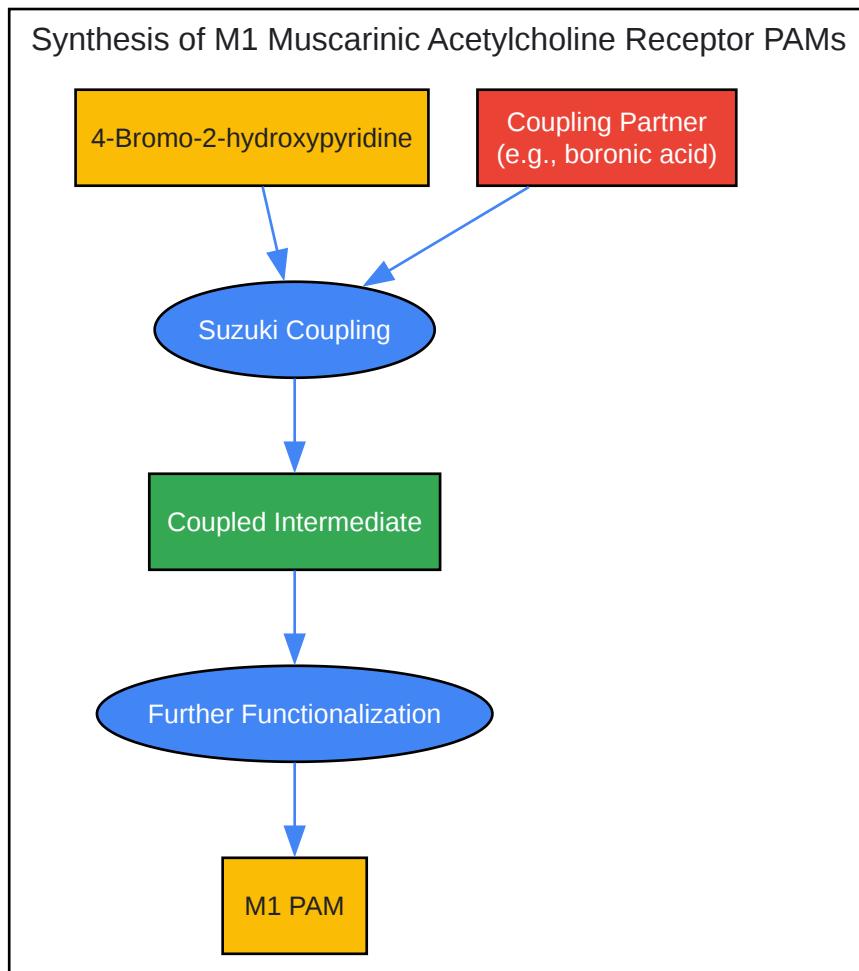
Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-hydroxypyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 s.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled.
 - Number of scans: 1024 or more.
 - Relaxation delay: 2-5 s.

IR Spectroscopy:


- Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
- Instrumentation: A standard FT-IR spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, EI).
- Parameters:
 - Ionization mode: Positive or negative ion mode.
 - Mass range: m/z 50-500.

Synthetic Pathway Visualization

4-Bromo-2-hydroxypyridine serves as a crucial building block in the synthesis of M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), which are of interest in the research of Alzheimer's disease and schizophrenia.^[1] The following diagram illustrates a generalized synthetic workflow.

[Click to download full resolution via product page](#)

Synthetic route to M1 PAMs.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of **4-Bromo-2-hydroxypyridine**. Researchers are encouraged to consult primary literature for more detailed experimental procedures and data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 4-Bromo-2-hydroxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129990#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com